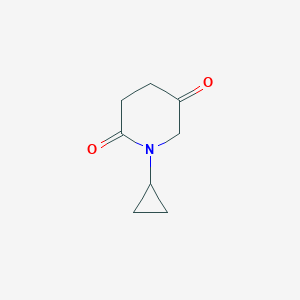

1-Cyclopropylpiperidine-2,5-dione

描述

Historical Overview of Cyclic Imide Chemistry

Cyclic imides are a fundamental class of heterocyclic compounds characterized by a nitrogen atom bonded to two acyl groups, forming a ring. csu.edu.auacs.org Their history is intertwined with the development of organic synthesis, with well-known examples like succinimide (B58015) and phthalimide (B116566) being staples in academic and industrial laboratories for over a century. mdpi.comarkat-usa.org Initially explored for their unique chemical properties, the field of cyclic imide chemistry expanded significantly with the discovery of their presence in a variety of natural products and pharmacologically active molecules. csu.edu.auunirioja.es The ease of their synthesis, typically through the condensation of a dicarboxylic acid or its anhydride (B1165640) with an amine, has made them versatile intermediates and building blocks for more complex molecular architectures. arkat-usa.orgacs.org

Structural Framework of Piperidine-2,5-dione Systems

Piperidine-2,5-dione is a six-membered heterocyclic ring. nih.gov It is structurally related to glutarimide (B196013) (piperidine-2,6-dione), with the key difference being the location of the carbonyl groups. nih.gov The piperidine-2,5-dione ring can adopt various conformations, though it often prefers a flattened or distorted boat-like structure to minimize steric strain and optimize orbital overlap. acs.org The presence of substituents on the nitrogen atom or the carbon backbone can significantly influence the ring's conformation and, consequently, its chemical and physical properties. acs.org

Significance of Dione (B5365651) Moieties in Organic Synthesis

Dicarbonyl compounds, particularly 1,3- and 1,4-dicarbonyls, are highly versatile functional groups in organic synthesis. researchgate.net The two carbonyl groups in close proximity influence each other's reactivity, allowing for a wide range of chemical transformations. researchgate.netacs.org They are precursors to a vast array of heterocyclic compounds and can participate in condensation, cyclization, and rearrangement reactions. researchgate.netcore.ac.uk In the context of piperidine-2,5-diones, the dione moiety provides multiple reactive sites for functionalization, making these systems valuable scaffolds in drug discovery and materials science. csu.edu.aunih.gov

Research Landscape Surrounding Substituted Piperidine-2,5-diones

Research into substituted piperidine-2,5-diones is driven by their potential as bioactive molecules. acs.orgbldpharm.com By modifying the substituents on the nitrogen atom and the carbon framework, chemists can fine-tune the compound's properties to achieve desired biological effects. csu.edu.au The piperazine-2,5-dione scaffold, a related structure, is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in natural products with diverse biological activities. csu.edu.authieme-connect.com Synthetic methods to access substituted piperidine-2,5-diones often involve the cyclization of functionalized precursors or the modification of the pre-formed dione ring. csu.edu.aucore.ac.uk

属性

IUPAC Name |

1-cyclopropylpiperidine-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c10-7-3-4-8(11)9(5-7)6-1-2-6/h6H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTAHCMAFAZQMMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CC(=O)CCC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Cyclopropylpiperidine 2,5 Dione and Analogues

Precursor Synthesis and Reactant Design for Piperidine-2,5-dione Core Formation

The formation of the piperidine-2,5-dione ring is paramount. The design of appropriate precursors is dictated by the chosen cyclization strategy, which can be broadly categorized as either intramolecular or intermolecular.

The six-membered glutarimide (B196013) ring is a thermodynamically stable structure, and numerous cyclization methods have been developed for its efficient synthesis. thieme-connect.com These methods are generally classified based on whether the key ring-forming bond is made within a single molecule (intramolecular) or between two or more separate reactants (intermolecular).

Intramolecular cyclization involves a single precursor molecule that contains all the necessary atoms to form the final heterocyclic ring. This approach is widely used due to its efficiency and potential for stereochemical control.

A common and effective method is the Dieckmann-type cyclization of N-acylated β-amino esters. researchgate.net In this approach, primary amines are first reacted with α,β-unsaturated esters to yield β-amino esters. Subsequent N-acylation with a malonic acid derivative produces an amido ester precursor, which undergoes base-mediated intramolecular condensation to form the piperidine-2,4-dione ring system, a close analogue of the 2,5-dione. researchgate.net A similar strategy can be envisioned for the 2,5-dione isomer.

Another powerful intramolecular strategy begins with readily available chiral starting materials like L-glutamine. sioc-journal.cn The inherent stereochemistry of the starting material can be leveraged to produce chiral glutarimide derivatives. The synthesis involves protection of the amino group, cyclization to the imide, and subsequent deprotection. sioc-journal.cn

Patented methods also describe the cyclization of methyl 5-aminolevulinate salts. google.com This process involves protecting the ketone, neutralizing the molecule to induce the formation of the six-membered ring, and then deprotecting the ketone group to yield the final piperidine-2,5-dione. google.com Other intramolecular approaches include the reductive cyclization of 1-keto-5-ketoxime precursors and various metal-catalyzed cyclizations. nih.govresearchgate.net

| Precursor Type | Cyclization Method | Key Reagents/Conditions | Product Core |

| N-Acylated β-amino ester | Dieckmann Condensation | Base (e.g., K₂CO₃), 18-crown-6 | Piperidine-2,4-dione |

| L-Glutamine | Amidation/Cyclization | Amino-protection/deprotection steps | Piperidine-2,5-dione |

| Methyl 5-aminolevulinate | Ring Formation | Ketone protection, neutralization, deprotection | Piperidine-2,5-dione |

| 1-Keto-5-ketoxime | Reductive Cyclization | Reducing agents | Piperidine (B6355638) |

Intermolecular strategies construct the piperidine-2,5-dione ring by combining two or more simpler molecules. These methods are often versatile, allowing for a broader range of substituents to be incorporated into the final structure.

The Michael addition is a cornerstone of this approach for synthesizing glutarimides. thieme-connect.com One variation involves the reaction of substituted acrylamides with 1,3-bielectrophiles. thieme-connect.com A more common route is the reaction of acetamide (B32628) derivatives with α,β-unsaturated carbonyl compounds, such as acrolein derivatives. thieme-connect.com For instance, the reaction of an acetamide with an appropriate acrylate (B77674) ester can lead to a linear adduct that subsequently cyclizes to form the piperidine-2,5-dione ring. This method's main advantage lies in the accessibility of a wide variety of starting materials. thieme-connect.com

Multicomponent reactions, such as the Guareschi reaction, have also been historically important for creating C-substituted glutarimides from multiple simple starting materials in a single step. thieme-connect.com More modern intermolecular approaches include annulation methods, where the ring is built up in a stepwise fashion, such as in a [5+1] annulation involving an amine and a five-carbon dielectrophile. nih.gov

| Reactant 1 | Reactant 2 | Reaction Type | Key Features |

| Acetamide derivative | α,β-Unsaturated carbonyl | Michael Addition/Cyclization | Versatile, wide substrate scope thieme-connect.com |

| Substituted acrylamide | 1,3-Bielectrophile | Michael Addition/Cyclization | Builds C-substituted glutarimides thieme-connect.com |

| Amine | 5-Carbon dielectrophile | [5+1] Annulation | Forms two new C-N bonds nih.gov |

Strategic Incorporation of the Cyclopropyl (B3062369) Moiety

Once the piperidine-2,5-dione core is formed or during its formation, the cyclopropyl group must be introduced at the nitrogen atom. This can be achieved either by direct alkylation of a pre-formed glutarimide ring or by using a precursor that already contains the cyclopropyl group.

The most direct method for synthesizing 1-Cyclopropylpiperidine-2,5-dione is the N-alkylation of piperidine-2,5-dione (glutarimide). This classic transformation involves treating the glutarimide with a suitable base to deprotonate the acidic N-H bond, generating a nucleophilic imide anion. This anion then reacts with a cyclopropyl-containing electrophile, such as cyclopropyl bromide or cyclopropyl iodide, in a standard SN2 reaction to form the desired N-C bond.

This strategy is analogous to the synthesis of other N-substituted piperidines, where direct alkylation is a common final step. nih.gov For example, the synthesis of 1-(cyclopropylmethyl)piperidine (B13992919) derivatives has been successfully achieved via direct alkylation of the piperidine nitrogen. nih.gov The primary challenge with glutarimide itself can be its limited solubility in many organic solvents and the acidity of the N-H proton, which must be considered when selecting the base and reaction conditions. acs.org

| Reactant 1 | Reactant 2 | Base | Reaction Type | Product |

| Piperidine-2,5-dione | Cyclopropyl bromide | NaH, K₂CO₃, etc. | Nucleophilic Substitution | This compound |

| Piperidine-2,5-dione | Cyclopropyl iodide | NaH, K₂CO₃, etc. | Nucleophilic Substitution | This compound |

| Piperidine-2,5-dione | Cyclopropyl tosylate | NaH, K₂CO₃, etc. | Nucleophilic Substitution | This compound |

One such strategy would involve the reaction of cyclopropylamine (B47189) with a suitable dicarboxylic acid derivative, like glutaric anhydride (B1165640) or glutaryl chloride. The initial reaction forms a linear amide, which can then be induced to cyclize, often through heating, to form the target this compound. This is a well-established method for preparing N-substituted imides. thieme-connect.com

More advanced methods involve the construction of the cyclopropyl ring on a precursor molecule. For example, a precursor containing an N-O-vinyl group can undergo efficient cyclopropanation under Simmons-Smith-type conditions. nih.gov The resulting N-O-cyclopropyl intermediate can then be used in subsequent reactions to form the desired N-cyclopropyl heterocycle. nih.gov Another approach involves the acylation of cyclopropyl ketones with carboxylic acid esters in the presence of an alkali alcoholate to form 1-cyclopropyl-1,3-dione precursors, which could then be elaborated into the piperidinedione ring system. google.com

Stepwise Construction of the this compound Scaffold

The synthesis of the this compound scaffold can be achieved through several strategic pathways, each offering distinct advantages in terms of starting materials and reaction mechanisms. These methods include building from amino acid precursors, utilizing anhydride cyclization, and employing multi-component reactions.

Amino Acid-Derived Approaches for Cyclic Dipeptides and Related Diones

A prevalent strategy for synthesizing piperidine-2,5-diones involves the use of amino acid precursors. This approach leverages the inherent chirality and functionality of amino acids to construct the heterocyclic ring. The synthesis of piperazine-2,5-diones, which are structurally related to piperidine-2,5-diones, often begins with α-amino acids or their corresponding esters. researchgate.netcsu.edu.au A common method involves the cyclization of dipeptides. csu.edu.au For instance, the synthesis of (S)-1,6-dialkylpiperazine-2,5-diones can be accomplished in three steps from (S)-α-amino acid esters, involving reductive N-alkylation, N-acylation, and subsequent cyclization. researchgate.net This highlights a versatile route to diketopiperazines with various alkyl groups. researchgate.net

Another related method is the Dieckmann cyclization, which has been successfully applied to form piperazine-2,5-diones from substrates of the type CH(2)-N(R)C(O)CH(2)N(R')CO(2)Ph. nih.gov In this reaction, a terminal methylene (B1212753) group, activated by a neighboring functional group, attacks a carbonyl group to form the ring. nih.gov Although this specific example leads to piperazine-2,5-diones, the underlying principle of intramolecular cyclization is a cornerstone in the synthesis of related heterocyclic diones.

Anhydride-Based Cyclization Pathways

Anhydride-based cyclization presents another effective route to piperidine-2,5-dione and its analogs. This method typically involves the reaction of a dicarboxylic acid anhydride with a primary amine. For example, the synthesis of N-substituted pyrrolidine-2,5-diones, which are five-membered ring analogs, can be achieved by reacting a succinic anhydride with a primary amine in refluxing acetone, followed by cyclization in acetic anhydride with sodium acetate. arkat-usa.org A similar strategy can be envisioned for the six-membered piperidine-2,5-dione ring, starting with a suitable glutaric anhydride derivative.

A specific example involves the acylation of a primary amine with succinic anhydride to form an N-succinimide, which is a precursor to a piperidine ring. usm.edu This intermediate can then undergo further transformations, including reduction and cyclization, to yield the desired piperidine scaffold. usm.edu This approach demonstrates the utility of anhydrides in setting up the necessary carbon framework for the heterocyclic ring.

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like piperidine derivatives from simple starting materials in a single step. researchgate.netmdpi.com One-pot synthesis of highly functionalized piperidines has been achieved through a three-component reaction of a substituted aniline, a 1,3-dicarbonyl compound, and an aromatic aldehyde, catalyzed by phenylboronic acid. researchgate.net While this example leads to a different substitution pattern, it illustrates the power of MCRs in rapidly assembling the piperidine core.

These reactions often proceed through a cascade of events, such as Knoevenagel condensation followed by Michael addition and subsequent cyclization. acs.org The use of a catalyst, such as piperidine itself, can promote these transformations. acs.orgrsc.org The versatility of MCRs allows for the synthesis of a wide library of substituted piperidines by varying the starting components. mdpi.com

Optimization of Reaction Conditions for this compound Synthesis

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, temperature, and pressure is crucial for maximizing the yield and purity of the final product.

Solvent Effects on Reaction Yield and Selectivity

The choice of solvent can significantly influence the outcome of the cyclization reactions used to form the piperidine-2,5-dione ring. Polar solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often effective for intramolecular cyclizations of amides. nih.gov However, it is noted that some reactions can be sensitive to water, which may lead to the formation of by-products. nih.gov

In Dieckmann cyclizations, solvents such as tetrahydrofuran (B95107) (THF) are commonly employed. nih.gov For multi-component reactions, the solvent can also play a critical role. For instance, some MCRs for piperidine synthesis are carried out in acetonitrile (B52724), while others can be performed in greener solvents like water or even under solvent-free conditions. researchgate.netrsc.org The optimal solvent will depend on the specific synthetic route and the nature of the reactants and intermediates involved.

| Synthetic Route | Solvent | Effect on Yield/Selectivity |

| Intramolecular Amide Cyclization | DMSO, DMF | Generally effective for cyclization. nih.gov |

| Dieckmann Cyclization | THF | Commonly used for this type of reaction. nih.gov |

| Multi-component Reaction | Acetonitrile | Effective for certain three-component syntheses. researchgate.net |

| Multi-component Reaction | Water | Can be a green and efficient medium for some MCRs. rsc.org |

Temperature and Pressure Influence on Reaction Efficiency

Temperature is a critical parameter that can affect both the rate and the selectivity of a reaction. Many cyclization reactions, including those based on anhydrides, are performed at elevated temperatures, often under reflux conditions. arkat-usa.org For example, the synthesis of certain N-succinimides from succinic anhydride and a primary amine is carried out in refluxing acetone. arkat-usa.org Similarly, some multi-component reactions for piperidine synthesis are conducted at room temperature, while others require heating. researchgate.netmdpi.com

The influence of pressure is less commonly reported for the synthesis of piperidine-2,5-diones. However, for reactions involving gaseous reagents or where the volume of the system changes significantly, pressure could become a relevant factor to control the reaction rate and equilibrium position.

| Reaction Type | Temperature | General Observations |

| Anhydride-based Cyclization | Reflux | Often required to drive the reaction to completion. arkat-usa.org |

| Multi-component Reaction | Room Temperature to Reflux | Varies depending on the specific MCR. researchgate.netmdpi.com |

Catalytic Systems in Dione (B5365651) Synthesis

The formation of the piperidine-2,5-dione and piperidine-2,6-dione (glutarimide) rings can be achieved through various catalytic strategies, often involving cyclization or multicomponent reactions (MCRs). Catalysis is crucial for enhancing reaction rates, improving yields, and controlling selectivity, which can be challenging as multiple reaction pathways are often possible. mdpi.com

Acid catalysis is a common approach. For instance, the preparation of piperidine-2,5-dione can be initiated from methyl 5-aminolevulinate hydrochloride, utilizing an acid catalyst such as concentrated sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid to facilitate the necessary transformations. google.com For the synthesis of N-substituted piperidine-2,6-diones, zinc chloride (ZnCl₂) has been employed as a mild, water-soluble catalyst in refluxing ethanol, demonstrating high yields and operational simplicity. derpharmachemica.com

Heterogeneous catalysts are particularly valuable as they can be easily recovered and reused, aligning with green chemistry principles. rsc.org Examples used in the synthesis of various dione-containing heterocycles include:

Nickel Oxide Nanoparticles (NiO NPs): These have been used as efficient, recoverable catalysts for one-pot, three-component reactions to produce pyran derivatives, highlighting their potential for other heterocyclic syntheses. ajol.info

Erbium-doped TiO₂ Nanoparticles: These serve as a recyclable heterogeneous acid catalyst in four-component domino reactions to create spiroannulated pyrimidophenazines, showcasing the utility of doped metal oxides in complex syntheses. rsc.org

Sulphonated Rice Husk (SRH): A novel, biodegradable catalyst derived from biomass waste has been successfully used in the one-pot synthesis of substituted dione derivatives with excellent yields (up to 98%). ajgreenchem.com

Organocatalysis also presents a powerful tool. For example, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been used to catalyze the synthesis of 1,6-diazabicyclo[4.3.0]nonane-2,7-diones with high stereocontrol. mdpi.com Similarly, organocatalytic enantioselective intramolecular aza-Michael reactions have been developed for synthesizing substituted piperidines, using catalysts like 9-amino-9-deoxy-epi-hydroquinine. rsc.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its analogs aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. acs.org Key strategies include maximizing atom economy, using safer solvents, and designing sustainable catalysts. jk-sci.com Cascade reactions, which combine multiple steps into a single operation without isolating intermediates, are particularly beneficial from a green chemistry perspective as they significantly reduce waste from purification processes. scispace.com

Atom Economy Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final desired product. wikipedia.orgjocpr.com Reactions with high atom economy, such as addition and rearrangement reactions, are inherently "greener" as they generate minimal waste.

In the context of synthesizing this compound, a reaction designed with high atom economy would be preferable. For example, a direct cyclization of a precursor like N-cyclopropyl glutamic acid or its derivative would be more atom-economical than a multi-step synthesis involving protecting groups, which are ultimately removed and discarded as waste. acs.org Multicomponent reactions (MCRs) are often designed to be highly atom-economical. A hypothetical MCR for this compound could involve the condensation of cyclopropylamine, a succinic acid derivative, and another component in a single pot, thereby incorporating a majority of the atoms from the starting materials into the final structure.

The table below illustrates the concept of atom economy by comparing different reaction types relevant to heterocyclic synthesis.

| Reaction Type | Description | Atom Economy |

| Addition Reaction | All atoms of the reactants are incorporated into the final product. | 100% |

| Rearrangement | A molecule's structure is rearranged without adding or losing atoms. | 100% |

| Substitution | Part of one molecule is replaced by another atom or group, generating a byproduct. | < 100% |

| Elimination | Atoms are removed from a molecule, forming a double bond and a small byproduct molecule. | < 100% |

This table provides a conceptual comparison of atom economy for different generalized reaction types.

Solvent Minimization and Alternative Reaction Media

Solvents constitute a significant portion of the mass and environmental impact of chemical processes, often accounting for 50-80% of the total mass in a batch reaction. acs.org Therefore, minimizing their use or replacing hazardous solvents with greener alternatives is a key goal.

Solvent-free conditions represent an ideal scenario. Microwave-assisted synthesis under solvent-free conditions has been effectively used to prepare 2,5-piperazinediones, a related class of compounds, demonstrating an environmentally friendly and efficient alternative to conventional heating. researchgate.net

When a solvent is necessary, greener options are preferred. Water is an excellent choice due to its non-toxic and non-flammable nature. The Paal-Knorr pyrrole (B145914) synthesis, for example, has been successfully performed in water using an iron(III) chloride catalyst. organic-chemistry.org Mixed aqueous systems, such as a 3:1 water/ethanol mixture, have been used as a green solvent for the synthesis of pyran derivatives catalyzed by NiO nanoparticles. ajol.info Ionic liquids have also been explored as alternative reaction media that can act as both solvent and catalyst in dione synthesis. acs.org

The following table summarizes various solvent systems used in the synthesis of related heterocyclic compounds, highlighting greener alternatives.

| Reaction/Product | Catalyst | Solvent System | Yield (%) | Reference |

| Piperidine-2,6-dione derivatives | ZnCl₂ | Ethanol | 82-94% | derpharmachemica.com |

| 2-Amino-4H-pyran derivatives | NiO NPs | Water/Ethanol (3:1) | 95-98% | ajol.info |

| N-Substituted pyrroles | Iron(III) chloride | Water | Good-Excellent | organic-chemistry.org |

| 2,5-Piperazinediones | None | Solvent-Free (Microwave) | up to 98% | researchgate.net |

| Spiroannulated pyrimidophenazines | Erbium doped TiO₂ NPs | Ethanol | Excellent | rsc.org |

This table showcases examples of different solvent systems employed in the synthesis of various heterocyclic structures, including piperidinedione analogs.

Catalyst Design for Sustainable Synthesis

The design of sustainable catalysts focuses on developing systems that are efficient, selective, reusable, and derived from non-toxic, readily available materials. rsc.org Heterogeneous catalysts are particularly advantageous as their insolubility allows for easy separation from the reaction mixture and subsequent reuse over multiple cycles, reducing both cost and waste. ajgreenchem.com

Recent research has focused on creating catalysts from renewable or waste materials. Examples include:

Sulphonated Rice Husk (SRH): This catalyst is prepared from an agricultural byproduct and has proven effective and reusable for the synthesis of dione derivatives. ajgreenchem.com

Waste Mango Peels: Dried mango peels have been used to develop a catalyst for the multicomponent synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones. mdpi.com

Nanostructured catalysts offer high surface area and reactivity, leading to enhanced catalytic efficiency. rsc.orgajol.info The ability to recycle these catalysts is a key feature of their sustainability. For instance, erbium-doped TiO₂ nanoparticles were recovered by simple filtration and reused for up to five reaction cycles without significant loss of activity. rsc.org Biocatalysis, using enzymes, represents another frontier in sustainable catalyst design, offering high selectivity under mild conditions and often eliminating the need for protecting groups. acs.orgacs.org

The table below details examples of sustainable catalysts used in the synthesis of related heterocyclic compounds.

| Catalyst | Catalyst Type | Key Features | Reusability | Reference |

| Sulphonated Rice Husk (SRH) | Heterogeneous, Bio-based | Biodegradable, derived from waste | Reusable | ajgreenchem.com |

| Erbium doped TiO₂ NPs | Heterogeneous, Nanocatalyst | High efficiency, operational simplicity | Reusable for up to 5 cycles | rsc.org |

| Nickel Oxide NPs (NiO NPs) | Heterogeneous, Nanocatalyst | Inexpensive, easily recoverable | Demonstrated reusability | ajol.info |

| ZrO₂ Nanoparticles | Heterogeneous, Nanocatalyst | Recyclable and reusable | Reusable | mdpi.com |

This table summarizes various sustainable catalysts, highlighting their type, key advantages, and reusability in synthetic applications related to dione compounds.

Reactivity and Reaction Mechanisms of 1 Cyclopropylpiperidine 2,5 Dione

Reactivity at the Dicarbonyl System of 1-Cyclopropylpiperidine-2,5-dione

The piperidine-2,5-dione moiety contains two electrophilic carbonyl carbons, making it susceptible to a variety of nucleophilic attacks and reduction reactions. The nitrogen atom, being directly attached to the electron-withdrawing carbonyl groups, renders the N-H protons in unsubstituted glutarimides acidic; however, in this case, it is substituted with a cyclopropyl (B3062369) group.

The carbonyl groups of the imide are prime targets for nucleophiles. Nucleophilic addition to one of the carbonyl carbons leads to a tetrahedral intermediate. wikipedia.orgfiveable.memasterorganicchemistry.comlibretexts.org The subsequent reaction pathway depends on the nature of the nucleophile and the reaction conditions. Strong nucleophiles can lead to the opening of the piperidine (B6355638) ring. For instance, hydrolysis with a strong base like sodium hydroxide (B78521) would likely result in the cleavage of one of the amide bonds to form a cyclopropyl-substituted glutaramic acid derivative.

Table 1: Predicted Nucleophilic Acyl Substitution Reactions

| Reagent | Predicted Product | Reaction Type |

|---|---|---|

| H₂O, H⁺ or OH⁻ | 5-(cyclopropylamino)-5-oxopentanoic acid | Hydrolysis |

| R-MgBr (Grignard) | Ring-opened keto-amide or tertiary alcohols | Nucleophilic Addition |

Note: The outcomes in this table are predicted based on the general reactivity of cyclic imides.

The α-carbons of the piperidine-2,5-dione ring (positions 3 and 4) are flanked by carbonyl groups, which increases the acidity of the α-protons. In the presence of a suitable base, deprotonation can occur to form an enolate. This enolate can then react with various electrophiles, allowing for functionalization at the α-position. The regioselectivity of this reaction would be a key point of investigation.

The reduction of the imide carbonyls can lead to a variety of products depending on the reducing agent and reaction conditions. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are expected to reduce both carbonyl groups to methylenes, yielding 1-cyclopropylpiperidine. masterorganicchemistry.comyoutube.com Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally less reactive towards amides and imides under standard conditions. masterorganicchemistry.comyoutube.comsciforum.net However, the reactivity can be enhanced by using additives or more forcing conditions. sci-hub.se Partial reduction to a hydroxylactam or an aminol is also a potential outcome with careful selection of reagents.

Table 2: Predicted Reduction Outcomes

| Reducing Agent | Predicted Product(s) | Extent of Reduction |

|---|---|---|

| LiAlH₄ | 1-cyclopropylpiperidine | Complete |

| NaBH₄ | No reaction or slow reduction | Minimal |

Note: The outcomes in this table are predicted based on established reactivity of similar cyclic imides.

Reactivity of the Cyclopropyl Moiety in this compound

The cyclopropyl group attached to the nitrogen atom is a strained ring system, which can undergo ring-opening reactions under various conditions, particularly through radical pathways or transition metal catalysis.

The high ring strain of the cyclopropane (B1198618) ring (approximately 27.5 kcal/mol) makes it susceptible to cleavage. youtube.com In the context of N-cyclopropyl amides and imides, ring-opening can be initiated under acidic conditions, though this often requires harsh conditions. nih.gov More commonly, transition metal-catalyzed reactions can lead to ring-opening and subsequent functionalization. youtube.com

N-cyclopropylamines and their derivatives are known to undergo radical-mediated ring-opening reactions. sigmaaldrich.comyoutube.com For instance, radical halogenation using reagents like N-bromosuccinimide (NBS) under light or with a radical initiator could potentially lead to the formation of a ring-opened product. youtube.comyoutube.comyoutube.com The reaction would likely proceed via the formation of a radical at the tertiary carbon of the cyclopropyl group, followed by ring opening to form a more stable radical intermediate.

Electrophilic Attack on the Cyclopropane Ring

The cyclopropane ring in this compound possesses significant ring strain and p-character in its C-C bonds, making it susceptible to attack by electrophiles. The adjacent piperidine-2,5-dione moiety, containing two electron-withdrawing carbonyl groups, functions as an activating group. This activation polarizes the cyclopropane ring, making it behave as an "electrophilic cyclopropane," which can undergo ring-opening reactions.

The reaction is typically initiated by an electrophile (E⁺) attacking one of the cyclopropyl carbons. In the context of N-cyclopropyl imides, this attack can lead to the cleavage of a carbon-carbon bond within the three-membered ring. For instance, reactions with strong acids or Lewis acids can promote ring-opening. thieme-connect.com In superacidic media, cyclopropanes attached to an amide group can undergo ring-opening at the distal C2-C3 bond. nih.gov This process involves protonation of the amide carbonyl, which enhances the electron-withdrawing nature of the substituent, followed by electrophilic cleavage of the cyclopropane ring. nih.gov The resulting intermediate, a carbocation, can then be trapped by a nucleophile (Nu⁻), leading to a 1,3-difunctionalized open-chain product.

The regioselectivity of the ring-opening is influenced by both the nature of the electrophile and the substitution pattern on the cyclopropane ring itself. For N-cyclopropyl imides, Lewis acid activation followed by the addition of a nucleophile like iodide can initiate a ring-opening-aldol-cyclization sequence, demonstrating the synthetic utility of this reactivity. thieme-connect.com

Ring-Opening Reactions of the Piperidine-2,5-dione Core

The piperidine-2,5-dione ring is a cyclic imide, structurally analogous to N-substituted glutarimide (B196013). This ring is susceptible to nucleophilic attack at its two carbonyl carbons, which can lead to the cleavage and opening of the six-membered ring.

Hydrolytic Stability and Degradation Pathways

The hydrolytic stability of the piperidine-2,5-dione ring is highly dependent on pH. bme.hu In neutral or acidic conditions, the imide is generally stable. However, under basic conditions, it undergoes hydrolysis. The mechanism involves the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons to form a tetrahedral intermediate. masterorganicchemistry.comkhanacademy.org This intermediate can then collapse, leading to the cleavage of the amide bond and the formation of a carboxylate and an amide group, resulting in an N-cyclopropyl-glutaramic acid derivative.

The hydrolysis of cyclic imides can be reversible, with the open-chain amic acid derivative able to cyclize back to the imide. bme.hu The rate of hydrolysis is significantly faster at higher pH values. Studies on related N-substituted phthalimides show that the rate constants for hydrolysis increase sharply with increasing pH. bme.hu Furthermore, the hydrolysis of cyclic imides can be subject to general acid-base catalysis, where buffer components can also catalyze the reaction. researchgate.net Some enzymes, such as cyclic amidases and imidase, are also known to catalyze the hydrolysis of cyclic imides. acs.orgasm.org

Aminolysis and Alcoholysis Reactions

Aminolysis and alcoholysis are analogous to hydrolysis, involving the nucleophilic attack of an amine or an alcohol on the carbonyl carbons of the piperidine-2,5-dione ring. These reactions also result in the opening of the imide ring.

Aminolysis: The reaction with a primary or secondary amine leads to the formation of a new amide bond, yielding an N-cyclopropyl-glutaric acid diamide (B1670390) derivative. The reactivity in aminolysis reactions can be enhanced by using twisted N-acyl-glutarimides, which exhibit weakened amidic resonance, facilitating attack by amine nucleophiles under mild, metal-free conditions. rsc.org This strategy has been used for the effective transamidation of N-acyl-glutarimides. rsc.org Recent research has also shown that ionic liquids can catalyze the aminolysis of polyesters to produce glutarimides. nih.govnih.gov

Alcoholysis: The reaction with an alcohol, typically in the presence of a base or acid catalyst, yields an ester and an amide. This reaction opens the piperidine-2,5-dione ring to form an ester derivative of N-cyclopropyl-glutaramic acid. For example, 1-[(4-methylphenyl)oxy]piperidine-2,6-dione undergoes a Lossen-type reaction with primary alcohols in the presence of triethylamine (B128534) to produce N-urethane-protected γ-aminopropionic acid derivatives. researchgate.net

Controlled Ring-Opening for Precursor Derivatization

The ring-opening reactions of the piperidine-2,5-dione core provide a valuable synthetic strategy for creating complex linear molecules from a cyclic precursor. By carefully selecting the nucleophile (water, amine, or alcohol) and reaction conditions, the imide ring can be opened in a controlled manner to yield specific functionalized derivatives.

For instance, hydrolysis can produce N-cyclopropyl-glutamic acid, a non-proteinogenic amino acid derivative. Aminolysis with different amines can generate a library of N-cyclopropyl-glutaric acid diamides, while alcoholysis can produce various esters. These resulting linear compounds, containing both a cyclopropyl group and a modified glutamic acid backbone, can serve as versatile building blocks for further synthetic transformations, such as peptide synthesis or the construction of more complex heterocyclic systems. nih.govacs.org The conversion of phthalimides into amides through ruthenium-catalyzed ring-opening and decarbonylation highlights advanced methods for transforming cyclic imides into valuable synthetic intermediates. acs.org

Reaction Kinetics and Mechanistic Pathways for this compound Transformations

Understanding the kinetics of the various transformations of this compound is crucial for controlling reaction outcomes and elucidating detailed mechanistic pathways. This involves the experimental measurement of reaction rates under different conditions.

Experimental Determination of Rate Constants

The rate constants for the reactions of this compound can be determined experimentally using various analytical techniques. The method of initial rates, for example, involves measuring the reaction rate at different initial concentrations of reactants to determine the order of the reaction with respect to each component and calculate the rate constant, k. researchgate.net

For reactions like hydrolysis, HPLC is a common method to monitor the disappearance of the starting material and the appearance of the product over time. researchgate.netasm.org By plotting the concentration versus time, the observed rate constant (k_obs) can be calculated. For a first-order reaction, the equation ln[A]t = -k_obs*t + ln[A]₀ is used, where [A] is the concentration of the reactant.

Kinetic studies on the hydrolysis of analogous N-substituted cyclic imides have shown a strong dependence of the rate constant on pH. Below is an illustrative data table for the hydrolysis of N-phenylphthalimide at different pH values, demonstrating the type of kinetic data that could be obtained for this compound.

Table 1: Illustrative Hydrolysis Rate Constants for an Analogous N-Substituted Imide (N-Phenylphthalimide) at 25°C (Data is illustrative, based on trends observed for similar compounds bme.hu)

| pH | Buffer System | k_obs (s⁻¹) |

| 8.0 | Phosphate | 1.5 x 10⁻⁵ |

| 9.0 | Phosphate | 1.6 x 10⁻⁴ |

| 10.0 | Carbonate | 1.7 x 10⁻³ |

| 11.0 | Carbonate | 1.8 x 10⁻² |

The determination of these rate constants at various temperatures allows for the calculation of activation parameters, such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), providing deeper insight into the reaction mechanism and the nature of the transition state. maxapress.com

Elucidation of Transition States and Intermediates

The reactions of N-substituted piperidine-2,5-diones, including the 1-cyclopropyl derivative, can proceed through various mechanisms involving distinct transition states and intermediates. While specific experimental or computational studies on this compound are not extensively documented, analogies can be drawn from related systems like other N-substituted glutarimides and similar cyclic imides.

One common reaction is the base-catalyzed Michael addition of the piperidine-2,5-dione to an α,β-unsaturated compound. A proposed reaction pathway for the formation of substituted piperidine-2,6-diones, which shares structural similarities, involves a Michael addition/intramolecular imidation cascade sequence. researchgate.net In such a reaction involving this compound, a strong base would abstract a proton from one of the α-carbons (C3 or C6), generating a carbanionic intermediate. This nucleophilic intermediate would then attack the β-carbon of an electrophile. The subsequent cyclization and elimination steps would proceed through various transition states, the energies of which would determine the reaction rate and product distribution.

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to elucidate reaction mechanisms for similar heterocyclic compounds. For instance, in the N-heterocyclic carbene (NHC)-catalyzed annulation reactions to form spiro-glutarimides, the formation of a Breslow intermediate has been identified. researchgate.net This suggests that reactions involving this compound could also proceed through well-defined intermediates whose stability and structure dictate the reaction outcome.

In reactions involving nucleophilic attack at the carbonyl carbons, a tetrahedral intermediate is typically formed. For example, the reaction of isatin (B1672199) derivatives with piperidine proceeds through a nucleophilic attack on a carbonyl group, leading to a ring-opened product via a tetrahedral intermediate. maxapress.com The rate-limiting step in such a mechanism is often the breakdown of this tetrahedral intermediate. maxapress.com For this compound, a similar nucleophilic attack at either C2 or C5 would lead to a tetrahedral intermediate, the stability of which would be influenced by the N-cyclopropyl group.

The table below summarizes potential intermediates and the methods used for their characterization in related systems, which can be extrapolated to understand the reactivity of this compound.

| Reaction Type | Proposed Intermediate | Method of Elucidation | Reference |

| NHC-catalyzed annulation | Breslow intermediate | DFT Calculations | researchgate.net |

| Nucleophilic addition to carbonyl | Tetrahedral intermediate | Kinetic Studies, Spectro | maxapress.com |

| Michael addition | Enolate/Carbanion | Mechanistic Experiments | researchgate.net |

Influence of Substituents on Reaction Rates

The nature of the substituent on the nitrogen atom of the piperidine-2,5-dione ring can significantly impact the reaction rates through both electronic and steric effects. The cyclopropyl group in this compound is unique in its electronic properties, behaving as a weakly electron-donating group that can also stabilize adjacent positive charge through its σ-bonds.

In reactions where the piperidinedione acts as a nucleophile (e.g., after deprotonation), the electron-donating nature of the cyclopropyl group would slightly destabilize the resulting anion, potentially slowing down the initial deprotonation step compared to an unsubstituted or electron-withdrawing N-substituent. However, in reactions involving electrophilic attack on the nitrogen or carbonyl oxygen, the electron-donating character of the cyclopropyl group could enhance the nucleophilicity of these atoms.

Studies on related systems have quantified the effect of different substituents. For example, in the reaction of isatin derivatives with piperidine, the rate constants were found to be influenced by the electronic nature of the substituents on the isatin ring. maxapress.com A positive ρ value obtained from a Hammett plot indicated that electron-withdrawing groups accelerated the reaction by stabilizing the developing negative charge in the transition state. maxapress.com While this study focuses on substituents on a different part of the molecule, the principle of electronic influence on reaction rates is directly applicable.

The steric bulk of the N-substituent also plays a crucial role. The cyclopropyl group is relatively small compared to larger alkyl or aryl groups. In reactions where the nitrogen atom or an adjacent atom is a site of attack, a bulkier substituent would sterically hinder the approach of the reagent, leading to a slower reaction rate. The compact nature of the cyclopropyl group would likely result in less steric hindrance compared to, for instance, a tert-butyl group.

The table below presents hypothetical relative reaction rates for the nucleophilic attack on a generic electrophile for different N-substituted piperidine-2,5-diones, based on the expected electronic and steric effects of the substituents.

| N-Substituent | Electronic Effect | Steric Effect | Predicted Relative Rate |

| -H | Neutral | Minimal | Baseline |

| -CH₃ | Weakly Electron-Donating | Small | Slightly Slower |

| -Cyclopropyl | Weakly Electron-Donating | Small | Slightly Slower |

| -C(CH₃)₃ | Electron-Donating | Large | Significantly Slower |

| -COCH₃ | Electron-Withdrawing | Medium | Faster |

It is important to note that these are predicted trends, and the actual influence of the cyclopropyl substituent would depend on the specific reaction mechanism, including the nature of the transition state and the solvent used. For instance, in reactions proceeding through a highly asynchronous transition state, the steric effects might be minimized. nih.gov

Derivatization and Structural Modification Strategies of 1 Cyclopropylpiperidine 2,5 Dione

Functionalization at the Nitrogen Atom of 1-Cyclopropylpiperidine-2,5-dione

The nitrogen atom in the piperidine-2,5-dione ring is part of a cyclic imide functionality. While it already bears a cyclopropyl (B3062369) group, further reactions at this site are less likely without first cleaving the N-cyclopropyl bond. However, for the parent piperidine-2,5-dione, the nitrogen is a key site for introducing a variety of substituents.

N-alkylation and N-acylation are fundamental reactions for modifying cyclic imides. For a parent piperidine-2,5-dione, these reactions would proceed via deprotonation of the N-H bond followed by reaction with an electrophile.

N-Alkylation: This involves the introduction of an alkyl group onto the nitrogen atom. In a general context, this reaction is often carried out using a base to deprotonate the imide nitrogen, followed by the addition of an alkyl halide. researchgate.net For instance, various N-alkylated derivatives of other cyclic imides like barbiturates and glutethimide have been synthesized using this approach. publish.csiro.au

N-Acylation: This process introduces an acyl group to the nitrogen atom. N-acylation of cyclic imides can be achieved using acyl chlorides or anhydrides. Research on piperazine-2,6-diones has shown that N-acylation can be a key step in the synthesis of more complex molecules. researchgate.net A study on pyrrolidine-2,5-diones and piperidine-2,6-diones demonstrated their use as electrophilic partners in cross-coupling reactions after N-acylation, highlighting the importance of this functionalization. nih.gov

The nitrogen atom of a cyclic imide is an ideal position for the introduction of chemical tags for various applications, such as in the development of PROTACs (PROteolysis TArgeting Chimeras) or for labeling molecules. Cyclic imides are recognized as key structural motifs in compounds that interact with the cereblon (CRBN) E3 ligase, which is crucial for targeted protein degradation. researchgate.netnih.gov The ability to attach different chemical entities to the nitrogen atom would be a critical step in creating bifunctional molecules for such purposes.

Functionalization at the Carbonyl Carbons of this compound

The two carbonyl groups in the piperidine-2,5-dione ring are electrophilic centers and can undergo nucleophilic attack.

The selective reduction of one or both carbonyl groups can lead to a variety of functionalized products, such as hydroxylactams and lactams, which are important structural motifs in many bioactive compounds. sci-hub.se

Selective Monoreduction: An electrochemical method has been developed for the selective reduction of cyclic imides to either hydroxylactams or lactams in a controlled manner. acs.orgnih.govorganic-chemistry.org This method demonstrates high functional group tolerance and can be tuned by adjusting the electric current and reaction time. nih.gov Traditional chemical reductants like sodium borohydride (B1222165) can yield hydroxylactams, though over-reduction can be an issue. acs.org

Complete Reduction: More strenuous reduction conditions could potentially reduce the carbonyls to methylenes and the imide to an amine, yielding a substituted piperidine (B6355638). The hydrogenation of pyridines to piperidines is a well-established transformation, often using heterogeneous catalysts like Rh/C. organic-chemistry.org

The methylene (B1212753) group situated between the two carbonyl groups (at the C3 and C5 positions relative to the nitrogen) is not activated in the same way as in a 1,3-dicarbonyl system. However, the methylene groups at the C3 and C6 positions are adjacent to a carbonyl group and can potentially be functionalized. The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.org

In a related structure, piperazine-2,5-dione, condensation with aromatic aldehydes can occur at the methylene positions to form arylidene derivatives. mdpi.com This reaction can be controlled to produce mono- or disubstituted products. mdpi.com For this compound, a similar condensation could potentially occur at the C3 and C6 positions, though the reactivity would depend on the specific reaction conditions and the stability of the resulting enolate. The use of a weak base like piperidine or pyrrolidine (B122466) is common in catalyzing Knoevenagel condensations. juniperpublishers.comresearchgate.net

Functionalization at the Piperidine Ring Carbons of this compound

Direct functionalization of the C-H bonds of the piperidine ring is a more advanced strategy.

Alkylation: The alkylation of piperazine-2,5-dione derivatives has been demonstrated to proceed with high diastereoselectivity, providing a route to chiral amino acids. acs.org For piperidine-2,4-diones, alkylation at the C3 position has been achieved. core.ac.uk It is conceivable that under appropriate basic conditions, the C3 or C6 positions of this compound could be deprotonated and subsequently alkylated.

Site-Selective C-H Functionalization: Modern synthetic methods have enabled the site-selective C-H functionalization of piperidine rings. nih.gov These methods often employ rhodium catalysts and the selectivity (C2, C3, or C4) can be controlled by the choice of catalyst and the nature of the nitrogen protecting group. nih.gov While these examples are on N-protected piperidines, they showcase the potential for direct functionalization of the piperidine ring, which could be adapted for the this compound scaffold.

Data Tables

Since no experimental data exists for this compound, the following tables provide examples of the discussed reactions on analogous structures.

Table 1: Examples of N-Alkylation on Cyclic Imides

| Starting Material | Alkylating Agent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Diphenylhydantoin | Diethyl sulphate | N-Ethyldiphenylhydantoin | - | publish.csiro.au |

| Glutethimide | Diethyl sulphate | N-Ethylglutethimide | - | publish.csiro.au |

Table 2: Selective Reduction of Cyclic Imides

| Substrate | Product | Method | Yield (%) | Reference |

|---|---|---|---|---|

| N-Phenylphthalimide | 3-Hydroxy-2-phenylisoindolin-1-one | Electrochemical | 95 | acs.orgnih.gov |

| N-Phenylphthalimide | 2-Phenylisoindolin-1-one | Electrochemical | 93 | acs.orgnih.gov |

Table 3: Knoevenagel-type Condensation with Piperazine-2,5-dione

| Starting Material | Aldehyde | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Piperazine-2,5-dione | Thiophene-3-carboxaldehyde | 3,6-Di(3-thienylidene)piperazine-2,5-dione | - | mdpi.com |

α-Functionalization Adjacent to Carbonyls

The acidic protons at the C-3 and C-4 positions, situated between the two carbonyl groups and adjacent to the nitrogen atom, are prime targets for functionalization via enolate chemistry. The generation of an enolate from the piperidine-2,5-dione ring allows for the introduction of a wide array of electrophiles.

Research on related glutarimide (B196013) systems demonstrates the feasibility of such transformations. For instance, diastereoselective Mannich reactions have been successfully performed on pseudo-C2-symmetric glutarimides bearing a chiral oxazolidinone auxiliary. nih.govbeilstein-journals.org The boron enolate of these systems reacts with tosylated imines to produce the corresponding adducts with high stereoselectivity. nih.govbeilstein-journals.org Similarly, stereoselective aldol (B89426) reactions using boron enolates of related β-substituted glutaric imides have been reported to yield optically active lactones. researchgate.net Another approach involves the direct hydroxylation of enolates using transition metal peroxide reactions, a method that could potentially be applied to introduce a hydroxyl group at the α-position. acs.org

These examples from analogous systems suggest that this compound could be deprotonated using a suitable base (e.g., LDA, NaHMDS) to form an enolate, which could then be trapped with various electrophiles such as alkyl halides, aldehydes, or Michael acceptors to introduce substituents at the C-3 or C-4 position.

Table 1: Analogous α-Functionalization Reactions on Glutarimide and Piperidinedione Scaffolds

| Reaction Type | Substrate | Reagents | Product Type | Key Finding | Reference |

|---|---|---|---|---|---|

| Mannich Reaction | Oxazolidinone-installed bisimide from 3-(trifluoromethyl)glutaric acid | 1. Bu₂BOTf, i-Pr₂NEt 2. Tosylated imines | Stereoselective Mannich adducts | Successful diastereoselective α-functionalization via boron enolate. | nih.govbeilstein-journals.org |

| Aldol Reaction | β-Substituted glutaric imides with oxazolidinone auxiliary | Boron triflate, tertiary amines, various aldehydes | Optically active lactones | Excellent diastereoselectivity; enantiomeric products accessible by choice of amine. | researchgate.net |

| C-Alkylation | Piperidine-2,4-dione | Base, alkyl halides | N- and C-alkylated derivatives | Demonstrates reactivity of the C-3 anion for alkylation. | rsc.org |

| Hydroxylation | General enolates | Transition metal peroxides (e.g., MoO₅·Py·HMPA) | α-Hydroxy carbonyl compounds | A potential method for direct α-hydroxylation. | acs.org |

Regioselective Substitution Reactions

Achieving regioselectivity in the functionalization of this compound involves selectively targeting the nitrogen atom (N-1), one of the carbonyl carbons (C-2 or C-5), or one of the methylene carbons (C-3, C-4, or C-6).

N-functionalization, such as N-arylation or N-alkylation, is a common strategy. Mild methods for the N-arylation of amides and related heterocycles have been developed using palladium or nickel/photoredox catalysis, which could be applicable for introducing aryl groups onto the nitrogen of the piperidinedione ring. scispace.comcmu.edu Studies on piperidine-2,4-diones have shown that N-alkylation and N-arylation can be achieved using methods like Ullmann-type arylation. rsc.org

Distinguishing between the two carbonyl groups is challenging due to their similar chemical environment. However, regioselective reactions have been documented in related systems. For example, in 5,7-dichloropyrido[2,3-d]pyrimidine-2,4-diones, the chlorine atom at position 5 is significantly more reactive towards nucleophiles than the one at position 7, allowing for sequential and regioselective amination. sciforum.net While not a direct analogue, this highlights the principle that subtle electronic differences can be exploited for regioselective substitution.

The Dieckmann cyclization of N-substituted δ-amino-β-keto esters is a key method for the regioselective synthesis of substituted piperidine-2,4-diones, where the substitution pattern is controlled by the starting materials. core.ac.ukresearchgate.net This approach builds the ring with predetermined regiochemistry.

Table 2: Examples of Regioselective Reactions on Analogous Heterocyclic Systems

| Reaction Type | Substrate System | Reagents/Conditions | Selectivity | Key Finding | Reference |

|---|---|---|---|---|---|

| N-Arylation | Primary/Secondary Amides | Ni/Photoredox catalysis, Aryl halides | N vs. C-H arylation | Mild conditions for selective N-arylation, tolerant of α-hydrogens. | scispace.com |

| N-Alkylation/Arylation | Piperidine-2,4-dione | Base, Alkyl halides / Ullmann-type coupling | N- vs. C-substitution | N-functionalization is a viable and synthetically straightforward strategy. | rsc.org |

| Nucleophilic Aromatic Substitution | 5,7-Dichloro-pyrido[2,3-d]pyrimidinedione | Amines | C5 vs. C7 substitution | Demonstrates high regioselectivity based on electronic differences in the substrate. | sciforum.net |

| Dieckmann Cyclization | N-substituted diesters | Base (e.g., NaOMe) | Regiocontrolled ring formation | Flexible route to variously substituted piperidine-2,4-diones. | core.ac.ukresearchgate.net |

Synthesis of Chiral Analogues of this compound

The synthesis of enantiomerically pure or enriched analogues of this compound can be approached through either building the chiral ring from acyclic precursors (enantioselective synthesis) or by modifying a pre-existing chiral scaffold (diastereoselective functionalization).

Enantioselective Synthesis Approaches

Several powerful strategies for the enantioselective synthesis of substituted piperidines and their dione (B5365651) derivatives have been reported. A notable approach for preparing enantioenriched 6-substituted piperidine-2,5-diones involves the base-catalyzed aza-Henry reaction of 4-nitrobutanoates with chiral N-tert-butanesulfinyl imines. ua.esbeilstein-journals.orgua.es This reaction proceeds with high facial diastereoselectivity, and subsequent transformations, including a Nef reaction, yield the target chiral piperidine-2,5-diones.

Another strategy employs chiral auxiliaries to direct ring formation. The use of Davies' chiral α-methylbenzylamine auxiliary in a Dieckmann cyclization pathway allows for the enantioselective synthesis of 6-substituted piperidine-2,4-diones. core.ac.ukucl.ac.uk The chiral auxiliary guides an asymmetric Michael addition, establishing the stereocenter, and is subsequently cleaved.

Organocatalysis also presents a powerful tool. The intramolecular aza-Michael reaction, catalyzed by chiral quinoline-based organocatalysts, can produce enantiomerically enriched 2,5- and 2,6-disubstituted piperidines from suitable N-tethered alkenes. mdpi.comresearchgate.netnih.gov Adapting such a cyclization to an appropriate precursor could provide a route to chiral piperidine-2,5-diones.

Table 3: Enantioselective Synthesis Strategies for Piperidinedione Analogues

| Approach | Key Reaction | Chiral Source | Product Type | Key Finding | Reference |

|---|---|---|---|---|---|

| Aza-Henry Reaction | Addition of 4-nitrobutanoate to a chiral imine | (R)-tert-butanesulfinamide | Enantioenriched 6-substituted piperidine-2,5-diones | High facial diastereoselectivity in the key C-C bond formation. | ua.esbeilstein-journals.org |

| Dieckmann Cyclization | Asymmetric Michael addition followed by cyclization | Davies' chiral auxiliary ((S)-1-phenylethylamine) | Enantioselective 6-substituted piperidine-2,4-diones | Chiral auxiliary controls stereochemistry during ring construction. | core.ac.ukucl.ac.uk |

| Organocatalysis | Intramolecular aza-Michael reaction | Chiral quinoline (B57606) organocatalyst | Enantioenriched substituted piperidines | Provides access to chiral piperidine cores that could be further oxidized. | researchgate.netnih.gov |

Diastereoselective Functionalization

When a chiral center is already present in the piperidine-2,5-dione ring, it can direct the stereochemical outcome of subsequent reactions. This substrate-controlled diastereoselectivity is a powerful method for creating new stereocenters with a defined relationship to the existing one.

A highly relevant example is the diastereoselective alkylation of chiral piperazine-2,5-diones (diketopiperazines), which are close structural analogues. The alkylation of enolates derived from cyclo(Ala-Ala) or related systems proceeds with high diastereoselectivity, controlled by the existing stereocenters of the amino acid residues. acs.org This strategy could be directly applied to a chiral derivative of this compound, for instance, one derived from a chiral amino acid.

As mentioned in section 4.3.1, the use of chiral auxiliaries appended to the glutarimide nitrogen, such as pseudo-C2-symmetric oxazolidinones, allows for highly diastereoselective aldol and Mannich reactions at the α-position. nih.govbeilstein-journals.orgresearchgate.net The chiral auxiliary effectively shields one face of the enolate, leading to a preferred direction of attack for the electrophile.

Table 4: Diastereoselective Functionalization of Analogous Chiral Scaffolds

| Reaction Type | Chiral Substrate | Reagents | Diastereoselectivity | Key Finding | Reference |

|---|---|---|---|---|---|

| Alkylation | (3S)-3-Methylpiperazine-2,5-dione derivatives | Base, Alkyl halides | High (product dependent) | Existing stereocenter effectively directs incoming electrophile. | acs.org |

| Mannich Reaction | Glutarimide with chiral oxazolidinone auxiliary | Boron enolate, Tosylated imines | Excellent | Auxiliary controls facial selectivity of the enolate. | nih.govbeilstein-journals.org |

| Aza-Henry Reaction | Acyclic nitrobutanoate and chiral N-sulfinyl imine | Base | High facial diastereoselectivity | Chiral sulfinyl group directs nucleophilic attack to form a β-nitroamine with high stereocontrol. | ua.esbeilstein-journals.org |

Incorporation of this compound into Larger Molecular Architectures

The rigid, cyclic structure of the piperidine-2,5-dione core makes it an interesting building block for the construction of larger, well-defined molecular architectures such as oligomers and polymers.

Construction of Oligomeric Structures

The synthesis of oligomers and polymers containing cyclic imide units has been explored, often with the goal of creating materials with specific properties like thermal stability or crystallinity. rsc.orggoogle.com For example, linear polymers have been produced by heating a reaction mixture of tricarballylic acid and a diamine, forming cyclic imide linkages in the polymer backbone. google.com

A particularly relevant and sophisticated approach is the solid-phase synthesis of peptoid-like oligomers that incorporate diverse diketopiperazine (DKP) units. nih.gov In this method, a resin-bound amine is elaborated through a "sub-monomer" process. An acylation with bromoacetic acid is followed by displacement with an α-amino acid ester. A subsequent peptoid synthesis step and base-mediated cyclization generates the DKP unit within the oligomer chain. nih.gov This strategy allows for the creation of large combinatorial libraries where the DKP acts as a conformational constraint. Given the structural similarity, this solid-phase methodology could be adapted to incorporate this compound units into peptoid or peptide-like oligomers, providing a powerful tool for generating new classes of bioactive molecules.

Table 5: Strategies for Incorporating Cyclic Imide/Amide Units into Oligomers

| Oligomer Type | Monomer/Building Block | Methodology | Key Feature | Reference |

|---|---|---|---|---|

| Peptoid-like Oligomers | Bromoacetic acid, primary amines, α-amino acid esters | Solid-phase "sub-monomer" synthesis with on-resin cyclization | Allows for incorporation of diverse, highly substituted diketopiperazine units into combinatorial libraries. | nih.gov |

| Linear Polyimides | Tricarballylic acid, diamines | Condensation polymerization at high temperature | Forms linear polymers with cyclic imide groups in the main chain. | google.com |

| Polythiophenes | Elemental sulfur, cyclic imides, aromatic dialdehydes | Metal-free multicomponent polymerization | Demonstrates the use of cyclic imides as components in sustainable polymerization reactions. | rsc.org |

Design of Ligands for Coordination Chemistry Studies

The piperidine-2,5-dione framework, as present in this compound, offers multiple sites for modification to design ligands for coordination chemistry. The two carbonyl oxygens and the nitrogen atom of the imide group are potential coordination sites. Derivatization can be employed to introduce additional donor atoms, enhancing the chelating ability and influencing the properties of the resulting metal complexes.

Strategic modifications could involve the introduction of functional groups at the 3- and 4-positions of the piperidine ring or by modifying the N-cyclopropyl group. Based on the chemistry of analogous compounds, several derivatization strategies can be envisioned to create ligands capable of forming stable coordination complexes with a range of metal ions.

For instance, condensation reactions at the active methylene position (C-3 or C-4) of the piperidine-2,5-dione ring could introduce ligating moieties. The Vilsmeier-Haack reaction, a versatile method for formylation, could be employed to introduce an aldehyde group, which can then be converted into various other functional groups suitable for metal coordination, such as oximes, hydrazones, or Schiff bases. ijpcbs.com

Furthermore, the N-cyclopropyl group itself could be a site for modification, although this is generally less facile. However, the synthesis of N-substituted piperidine-2,6-diones from the corresponding primary amines and glutaric anhydride (B1165640) is a common method, suggesting that derivatives of this compound with functionalized cyclopropylamines could be synthesized. thieme-connect.com

The following table outlines potential derivatization strategies for creating ligands from a this compound scaffold, based on known reactions of related compounds.

| Derivatization Strategy | Reagents and Conditions | Potential Ligating Moiety Introduced | Target Metal Ions |

| Knoevenagel Condensation | Aldehydes/Ketones, Base (e.g., piperidine, pyridine) | Arylidene, Alkylidene | Transition metals (e.g., Cu(II), Ni(II), Co(II)) |

| Vilsmeier-Haack Reaction | POCl₃, DMF | Formyl group, convertible to Schiff bases, oximes, etc. | Lanthanides, Transition metals |

| Alkylation at C-3/C-4 | Alkyl halides, Strong base (e.g., LDA) | Alkyl chains with donor atoms (e.g., -CH₂-S-R, -CH₂-O-R) | Soft and hard metal ions |

| Functionalization of N-substituent | Synthesis from functionalized cyclopropylamine (B47189) | Amine, Hydroxyl, Carboxyl groups on the N-substituent | Various metal ions |

These derivatized ligands would be expected to form coordination complexes with diverse geometries and electronic properties, depending on the nature of the metal ion and the specific coordinating groups introduced. The study of such complexes could provide insights into the electronic effects of the cyclopropyl group and the piperidine-2,5-dione ring on the properties of the metal center.

Precursors for Polymerization Reactions

The piperidine-2,5-dione ring system is a known precursor for the synthesis of poly(ester amide)s through ring-opening polymerization (ROP). These polymers are of interest due to their potential biodegradability and biocompatibility. The presence of both an ester and an amide linkage in the repeating unit allows for a combination of desirable properties.

While direct polymerization of this compound has not been reported, the closely related piperidine-2,6-diones (glutarimides) have been successfully polymerized. For example, N-substituted glutarimides can be prepared and subsequently used in polymerization reactions. A notable example is the synthesis of 1-[3-(trimethoxysilyl)propyl]piperidine-2,6-dione, which is then used to create polysilsesquioxanes, demonstrating the utility of the piperidine-dione core as a building block for polymers. nih.gov

The polymerization of this compound would likely proceed via a ring-opening mechanism, initiated by either cationic or anionic initiators, or through the use of organometallic catalysts. The resulting polymer would feature a repeating unit containing the cyclopropyl moiety, which could impart unique properties to the polymer backbone, such as increased rigidity and altered thermal stability.

The table below summarizes potential polymerization approaches for this compound based on the polymerization of analogous cyclic esters and amides.

| Polymerization Method | Initiator/Catalyst | Potential Polymer Structure | Anticipated Polymer Properties |

| Anionic Ring-Opening Polymerization | Strong bases (e.g., n-BuLi, NaH) | Polyamide-ester with cyclopropyl side group | Potentially biodegradable, altered thermal properties |

| Cationic Ring-Opening Polymerization | Protic or Lewis acids | Polyamide-ester with cyclopropyl side group | May lead to side reactions, requires careful control |

| Coordination-Insertion Polymerization | Organometallic catalysts (e.g., Sn(Oct)₂, Y(OTf)₃) | Controlled polymer architecture, potentially stereoregular | Enhanced mechanical and thermal properties |

The derivatization of the piperidine-2,5-dione ring prior to polymerization offers a route to functional polymers. For instance, introducing reactive groups at the 3- or 4-positions would allow for post-polymerization modification, enabling the attachment of bioactive molecules or cross-linking agents.

Advanced Spectroscopic and Analytical Characterization Methodologies for 1 Cyclopropylpiperidine 2,5 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the determination of molecular structure in solution and the solid state. For 1-Cyclopropylpiperidine-2,5-dione, a combination of one-dimensional and two-dimensional NMR techniques provides a complete assignment of its proton and carbon skeletons.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the cyclopropyl (B3062369) and piperidine-2,5-dione rings. The chemical shifts are influenced by the electronic environment, including the deshielding effect of the adjacent carbonyl groups and the unique electronic nature of the cyclopropyl group.

The protons on the piperidine (B6355638) ring, specifically the two methylene (B1212753) groups (-CH2-), are diastereotopic due to the chiral center created by the cyclopropyl substituent on the nitrogen atom. This results in complex splitting patterns, likely appearing as multiplets. The protons of the cyclopropyl group will also show characteristic signals, with the methine proton appearing at a downfield position compared to the methylene protons of the cyclopropyl ring.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Piperidine-CH₂ (alpha to N) | 3.5 - 3.8 | m |

| Piperidine-CH₂ (beta to N) | 2.6 - 2.9 | m |

| Cyclopropyl-CH | 2.2 - 2.5 | m |

| Cyclopropyl-CH₂ | 0.6 - 1.0 | m |

Note: Predicted data is based on computational models and analysis of similar structures. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The two carbonyl carbons of the piperidine-2,5-dione ring are expected to be the most downfield signals due to the strong deshielding effect of the double-bonded oxygen atoms. The carbons of the piperidine ring and the cyclopropyl group will appear at characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Piperidine) | 170 - 175 |

| Piperidine-CH₂ (alpha to N) | 45 - 55 |

| Piperidine-CH₂ (beta to N) | 30 - 40 |

| Cyclopropyl-CH | 25 - 35 |

| Cyclopropyl-CH₂ | 5 - 15 |

Note: Predicted data is based on computational models and analysis of similar structures. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For instance, correlations would be observed between the protons of the two different methylene groups in the piperidine ring, as well as between the methine and methylene protons of the cyclopropyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons, such as the carbonyl carbons, by observing their correlations with nearby protons. For example, the carbonyl carbons would show correlations with the adjacent methylene protons of the piperidine ring.

Solid-State NMR Applications

While solution-state NMR provides information about the molecule's average conformation, solid-state NMR (ssNMR) can offer insights into its structure in the crystalline state. For this compound, ssNMR could be used to study polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) would be employed to obtain high-resolution spectra of the solid sample.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are particularly useful for identifying functional groups.

Characteristic Carbonyl Stretches and Ring Vibrations

The most prominent features in the IR and Raman spectra of this compound would be the carbonyl (C=O) stretching vibrations. Cyclic imides typically show two distinct carbonyl absorption bands due to symmetric and asymmetric stretching modes. These bands are expected to appear in the region of 1700-1800 cm⁻¹. The exact positions can be influenced by ring strain and the electronic effects of the N-cyclopropyl substituent.

Other characteristic vibrations include the C-N stretching of the imide ring and the various C-H stretching and bending modes of the piperidine and cyclopropyl rings. The cyclopropyl ring itself has characteristic "ring breathing" modes that can sometimes be observed.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C=O Asymmetric Stretch | 1750 - 1780 |

| C=O Symmetric Stretch | 1680 - 1720 |

| C-N Stretch | 1300 - 1400 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| Cyclopropyl Ring Vibrations | 1000 - 1250 |

Note: Predicted data is based on computational models and analysis of similar structures. Actual experimental values may vary.

Hydrogen Bonding Interactions

Hydrogen bonds are highly directional, non-covalent interactions that play a crucial role in determining the supramolecular architecture and crystal packing of molecules. In the case of this compound, the primary sites for hydrogen bonding are the two carbonyl oxygen atoms, which can act as hydrogen bond acceptors. The molecule lacks conventional hydrogen bond donors like O-H or N-H groups.

However, weaker C-H···O hydrogen bonds are expected to be significant in the solid-state structure. The hydrogen atoms on the piperidine ring and the cyclopropyl moiety can act as weak donors to the carbonyl oxygen atoms of neighboring molecules. Studies on related cyclic dione (B5365651) structures, such as thalidomide (B1683933) analogs and other piperidine-2,6-dione derivatives, have shown that C-H···O interactions are often the primary forces directing crystal packing, leading to the formation of chains, sheets, or more complex three-dimensional networks. nih.gov For instance, in the crystal structure of a thalidomide analog, C-H···O interactions involving the piperidine-2,6-dione ring link molecules into a complex array. nih.gov Similarly, analysis of pyran-2,4-dione derivatives reveals that O···H contacts are among the most important interactions in their molecular packing. nih.gov While specific experimental data for this compound is not available in the surveyed literature, these analogous systems suggest that a network of weak C-H···O bonds would be the defining intermolecular interaction in its crystal lattice.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis